molecular formula C16H15ClN2O3 B12043938 2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 443976-25-8

2-(2-Chlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B12043938
CAS No.: 443976-25-8
M. Wt: 318.75 g/mol
InChI Key: OAUDEUTVIFUXCY-VCHYOVAHSA-N
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Description

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group and a methoxybenzylidene group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-chlorophenoxy)acetic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)acetic acid hydrazide
  • 2-Methoxybenzaldehyde
  • Acetohydrazide derivatives

Uniqueness

2-(2-Chlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide stands out due to the combination of its chlorophenoxy and methoxybenzylidene groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

443976-25-8

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15ClN2O3/c1-21-14-8-4-2-6-12(14)10-18-19-16(20)11-22-15-9-5-3-7-13(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+

InChI Key

OAUDEUTVIFUXCY-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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